2-(14,15-Epoxyeicosatrienoyl) Glycerol
Description
Molecular Formula and Systematic IUPAC Nomenclature
The molecular composition of this compound is precisely defined by its molecular formula C₂₃H₃₈O₅, corresponding to a molecular weight of 394.5 grams per mole as determined through computational analysis. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate, which comprehensively describes its structural architecture.
The compound's structural foundation consists of a glycerol backbone where the central hydroxyl group at the sn-2 position forms an ester linkage with the carboxyl group of 14,15-epoxyeicosatrienoic acid. This esterification pattern creates a 2-monoglyceride configuration, distinguishing it from other glycerol-based lipid derivatives. The systematic name explicitly identifies the presence of three double bonds in Z-configuration at positions 5, 8, and 11, alongside the characteristic oxirane ring structure between carbons 14 and 15 of the eicosanoid chain.
Table 1: Fundamental Molecular Properties
The compound's InChI (International Chemical Identifier) representation provides a standardized digital description: InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-. This notation explicitly defines the stereochemical configuration of the double bonds and the spatial arrangement of atoms within the molecule.
Stereochemical Configuration and Isomerism
The stereochemical complexity of this compound arises from multiple sources of chirality and geometric isomerism within its molecular structure. The compound contains three Z-configured double bonds at positions 5, 8, and 11 of the fatty acid chain, which maintain the all-cis arrangement characteristic of arachidonic acid derivatives. This geometric configuration is crucial for biological activity and distinguishes the compound from potential E-isomers.
The epoxide ring between carbons 14 and 15 introduces additional stereochemical complexity, creating two possible enantiomeric forms depending on the spatial arrangement of substituents around the oxirane ring. Research indicates that the 14R,15S configuration represents one of the naturally occurring stereoisomers, as documented in lipid classification databases. The glycerol moiety contributes further stereochemical considerations, particularly regarding the sn-2 positioning of the ester linkage.
Table 2: Stereochemical Features and Related Isomers
The presence of the epoxide functionality creates a unique structural motif that distinguishes this compound from its parent 14,15-epoxyeicosatrienoic acid. The oxirane ring adopts a specific three-dimensional orientation that influences molecular interactions and biological activity. Computational modeling studies suggest that the epoxide ring maintains a relatively rigid conformation, constraining the overall molecular geometry.
Isomeric considerations extend beyond simple stereochemistry to include positional isomers within the epoxyeicosatrienoic acid family. Related compounds such as 11,12-epoxyeicosatrienoic acid derivatives demonstrate how epoxide positioning significantly affects molecular properties and biological functions. The 14,15-positioning in the target compound represents the terminal epoxide variant among naturally occurring epoxyeicosatrienoic acids.
Comparative Analysis of Synonymous Designations in Literature
Scientific literature employs various nomenclature systems and abbreviated designations for this compound, reflecting different research contexts and database conventions. The compound appears under multiple synonymous designations across chemical databases and research publications, necessitating careful cross-referencing for comprehensive literature analysis.
The Chemical Entities of Biological Interest database designates this compound as 2-glyceryl 14,15-epoxy-(5Z,8Z,11Z)-icosatrienoate, emphasizing the glycerol esterification pattern and the specific stereochemistry of the eicosanoid chain. This nomenclature system prioritizes the identification of the glycerol component as the primary structural framework, with the epoxyeicosatrienoic acid moiety described as the acyl substituent.
Table 3: Synonymous Designations Across Databases
Alternative designations include abbreviated forms that highlight specific structural features or biological origins. The designation 14,15-epoxyeicosatrienoic acid 2-glyceryl ester emphasizes the ester bond formation between the carboxylic acid group and the glycerol hydroxyl group. This nomenclature approach facilitates understanding of synthetic pathways and metabolic relationships with parent compounds.
Research publications frequently employ shortened designations for practical communication, though this practice requires careful attention to avoid confusion with related compounds. The systematic approach adopted by international chemical databases provides the most unambiguous identification method, particularly for compounds exhibiting complex stereochemistry and multiple functional groups.
Cross-database analysis reveals consistent recognition of the compound's fundamental structure across multiple chemical information systems. The Human Metabolome Database identifies this compound as a cytochrome P450 metabolite of 2-arachidonoyl glycerol, highlighting its biological origin and metabolic significance. This metabolic perspective adds important context to the structural description by connecting the compound's chemical identity to its biological formation pathways.
The standardization of chemical nomenclature across different research disciplines remains an ongoing challenge, particularly for complex bioactive lipids. The adoption of systematic International Union of Pure and Applied Chemistry nomenclature provides the most reliable foundation for unambiguous compound identification, while database-specific designations offer valuable context regarding biological function and chemical relationships.
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVKZXODWQHGJ-ILYOTBPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118996 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(14,15-Epoxyeicosatrienoyl) Glycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
848667-56-1 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848667-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(14,15-Epoxyeicosatrienoyl) Glycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Protection of Glycerol
1,3-Bis(triisopropylsilyl)-2-glycerol serves as the protected intermediate, shielding the primary hydroxyl groups while leaving the secondary hydroxyl at the C2 position reactive. This selectivity ensures acylation occurs exclusively at the desired position.
Activation of 14,15-EET
14,15-EET undergoes activation using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. EDC facilitates carboxylate activation, while DMAP acts as a nucleophilic catalyst, accelerating ester bond formation.
Deprotection and Purification
Post-esterification, the triisopropylsilyl (TIPS) groups are cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). Flash chromatography on silica gel (30–50% ethyl acetate/hexane) isolates 2-14,15-EG with 90% purity.
Detailed Reaction Conditions and Optimization
Solvent and Temperature
Reactions proceed in dichloromethane at ambient temperature (20–25°C) over 24 hours. Polar aprotic solvents like THF are avoided during coupling to prevent epoxide ring opening.
Stoichiometry and Reagent Ratios
Optimal molar ratios:
Substoichiometric DMAP minimizes side reactions, while excess EDC ensures complete carboxylate activation.
Yield and Purity
Analytical Validation of Synthetic 2-14,15-EG
Mass Spectrometry (MS)
Chromatographic Profiling
Positional Isomer Discrimination
2-Acyl isomers elute earlier than 1-acyl counterparts due to reduced polarity. Silver ion coordination stabilizes the epoxide, enhancing chromatographic resolution.
Comparative Analysis of Synthetic Routes
Method A remains the gold standard for laboratory synthesis, whereas Method B (enzymatic) is limited by low yields and complex product mixtures.
Challenges and Mitigation Strategies
Epoxide Stability
The 14,15-epoxide group is prone to acid-catalyzed ring opening. Mitigation includes:
Acyl Migration
Spontaneous 1,2-acyl shift converts 2-acyl to 1-acyl isomers. Solutions involve:
Scalability and Industrial Relevance
Current laboratory-scale synthesis (20–50 mg batches) is sufficient for in vitro studies but impractical for therapeutic development. Key scalability hurdles:
Chemical Reactions Analysis
2-(14,15-Epoxyeicosatrienoyl) Glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can be substituted by nucleophiles under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include hydroxylated and diol derivatives .
Scientific Research Applications
Biochemical Properties
2-(14,15-Epoxyeicosatrienoyl) Glycerol is characterized by its unique molecular structure, which includes an epoxide group and a polyunsaturated fatty acid moiety. The compound has a molecular formula of C23H38O5 and a molecular weight of 394.5 g/mol. It is synthesized primarily through the metabolism of 2-arachidonoyl glycerol by cytochrome P450 enzymes in the kidney .
Chemical Reactions
The compound undergoes several chemical reactions that enhance its biological activity:
- Oxidation : Can lead to the formation of hydroxylated derivatives.
- Reduction : Converts the epoxide group to a diol.
- Substitution : The epoxide group can be substituted by nucleophiles under acidic or basic conditions.
Signaling Pathways
The activation of EGFR by soluble TGF-α triggers downstream signaling cascades, including the ERK pathway, which is vital for cell proliferation and differentiation. This signaling mechanism underscores the compound's potential role in renal health and disease .
Renal Biology
This compound serves as a potent mitogen for renal epithelial cells. Its ability to stimulate DNA synthesis makes it an essential tool for studying renal cell proliferation and differentiation processes. Research indicates that this compound can enhance cellular responses in renal proximal tubule cells, providing insights into kidney function and pathology .
Endocannabinoid System Research
The compound is linked to the endocannabinoid system due to its structural similarities with other lipid mediators like arachidonic acid and epoxyeicosatrienoic acids (EETs). Studies suggest that this compound may act as an endocannabinoid-like molecule, influencing cannabinoid receptor activity and offering potential therapeutic avenues for conditions related to endocannabinoid signaling .
Pharmacological Investigations
Given its role in activating EGFR and associated signaling pathways, this compound is being explored as a candidate for therapeutic interventions in diseases characterized by abnormal cell proliferation, such as cancer. Its unique mechanism could provide new strategies for targeting EGFR-related pathways in various malignancies .
Metabolic Studies
As a product of arachidonic acid metabolism, this compound is valuable in metabolic studies focusing on lipid signaling pathways. Understanding its interactions with metabolic enzymes can shed light on broader physiological processes and disease mechanisms related to lipid metabolism .
Case Study 1: Mitogenic Activity in Renal Cells
A study demonstrated that treatment with this compound significantly increased DNA synthesis in LLCPKcl4 renal epithelial cells. This effect was mediated through ADAM17 activation and subsequent EGFR signaling, illustrating its potential role in renal regeneration and repair mechanisms .
Case Study 2: Interaction with Endocannabinoid Receptors
Research exploring the interaction between eicosanoids and endocannabinoids highlighted that this compound could modulate cannabinoid receptor activity without directly activating CB1 or CB2 receptors. This finding suggests a nuanced role for this compound within lipid signaling networks, offering insights into potential therapeutic applications for conditions influenced by endocannabinoid dynamics .
Mechanism of Action
2-(14,15-Epoxyeicosatrienoyl) Glycerol exerts its effects by activating the tumor necrosis factor alpha-converting enzyme (ADAM17), which cleaves membrane-bound transforming growth factor alpha (proTGF-alpha) and releases soluble TGF-alpha . This soluble TGF-alpha then binds to and activates the epidermal growth factor receptor (EGFR), leading to cell proliferation . The compound also activates other members of the ADAM family, such as ADAM9, which releases different EGFR ligands .
Comparison with Similar Compounds
2-(11,12-Epoxyeicosatrienoyl) Glycerol (2-11,12-EG)
2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG)
Table 1: Comparison of CYP450-Derived 2-EGs and 2-AG
Metabolic Derivatives: Epoxy vs. Dihydroxy Forms
2-(14,15-DHETE-G)
14,15-Epoxyeicosatrienoic Acid (14,15-EET)
Table 2: Functional Contrast Between Epoxy and Dihydroxy Metabolites
Functional Analogs: LOX and COX Metabolites
15-HPETE-G (15-LOX Metabolite)
Prostaglandin-Glyceryl Esters (e.g., PGE2-G)
- Receptor Target: Cannabinoid receptors and PPARs .
- Comparison : Less stable than 2-EGs due to rapid hydrolysis in vivo .
Biological Activity
2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. It is a product of the cytochrome P450 enzyme system and has been identified as a potent mitogen for renal epithelial cells. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic implications.
- Molecular Formula : C23H38O5
- Molecular Weight : 394.5 g/mol
- CAS Number : 848667-56-1
2-(14,15-EG) primarily activates the metalloprotease ADAM17, which cleaves pro-transforming growth factor-alpha (proTGF-α) to release soluble TGF-α. This soluble form then binds to and activates the epidermal growth factor receptor (EGFR), leading to downstream signaling pathways that promote cell proliferation.
Key Pathways:
- ADAM17 Activation : Cleaves proTGF-α, facilitating EGFR activation.
- EGFR Signaling : Triggers the ERK signaling pathway, enhancing DNA synthesis in renal epithelial cells.
Biological Effects
The compound has demonstrated significant effects on various cellular processes:
- Mitogenic Activity :
-
Cellular Mechanisms :
- Influences gene expression and cellular functions through binding interactions with biomolecules.
- Activates pathways involved in cell growth and differentiation.
Comparative Analysis with Related Compounds
The signaling mechanisms of 2-(14,15-EG) differ from structurally related compounds such as 14,15-EET. While both activate EGFR and stimulate cell proliferation, they do so via distinct metalloproteinases (ADAM17 vs. ADAM9), leading to different ligands being released .
| Compound | Metalloprotease Activated | Ligand Released | Effect on Cell Proliferation |
|---|---|---|---|
| 2-(14,15-EG) | ADAM17 | Soluble TGF-α | Potent mitogen |
| 14,15-EET | ADAM9 | Heparin-binding EGF-like factor | Moderate mitogen |
Pharmacokinetics
2-(14,15-EG) is primarily metabolized in the kidney through CYP450 enzymes. Its metabolic pathways involve oxidation and reduction reactions that can lead to various derivatives with potential biological activities.
Case Studies and Research Findings
Recent studies have highlighted the role of 2-(14,15-EG) in various biological contexts:
- Kidney Function : Research indicates that this compound plays a crucial role in renal physiology by promoting cell growth and repair mechanisms following injury .
- Inflammation and Disease Models : In models of inflammation, the modulation of EGFR signaling by 2-(14,15-EG) suggests potential therapeutic applications in conditions characterized by abnormal cell proliferation .
Q & A
Basic Research Questions
Q. What is the biosynthetic pathway of 2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG) in renal epithelial cells?
- Methodological Answer : 2-14,15-EG is synthesized via cytochrome P450 (CYP450)-dependent epoxidation of arachidonic acid (AA) in the kidney. Specifically, CYP2C and CYP2J isoforms catalyze the oxidation of AA to 14,15-epoxyeicosatrienoic acid (14,15-EET), which is subsequently esterified to glycerol to form 2-14,15-EG. This pathway is NADPH-dependent and occurs in microsomal fractions . Researchers can validate biosynthesis using LC/MS/MS to detect regioisomeric epoxides and confirm enzymatic activity via NADPH depletion assays .
Q. How does 2-14,15-EG activate the EGFR-ERK signaling pathway in renal cells?
- Methodological Answer : 2-14,15-EG activates ADAM17 (TACE), a metalloprotease that cleaves proTGF-α to release soluble TGF-α. TGF-α then binds to EGFR, triggering ERK1/2 phosphorylation and subsequent mitogenic responses (e.g., DNA synthesis and cell proliferation). To study this, researchers can:
- Use TACE inhibitors (e.g., TAPI-1) to block TGF-α shedding.
- Measure ERK phosphorylation via Western blotting.
- Quantify DNA synthesis using BrdU incorporation assays .
Q. What experimental methods are used to quantify 2-14,15-EG in biological samples?
- Methodological Answer :
- Extraction : Solid-phase extraction (SPE) with C18 columns.
- Detection : Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) in selective reaction monitoring (SRM) mode, focusing on precursor-to-product ion transitions (e.g., m/z 439 → 391 for 2-14,15-EG) .
- Validation : Isotope dilution with deuterated internal standards (e.g., d8-2-AG) to ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in 2-14,15-EG’s signaling mechanisms (CB receptor-mediated vs. receptor-independent)?
- Methodological Answer : Discrepancies arise from tissue-specific effects. For example:
- CB Receptor-Dependent : In renal microvessels, 2-14,15-EG induces vasodilation via CB1 receptors. Use CB1/CB2 antagonists (e.g., SR141716A) or knockout models to confirm .
- Receptor-Independent : In renal proximal tubule cells, mitogenic effects are CB1/CB2-independent. Investigate alternative pathways (e.g., direct ADAM17 activation) using siRNA knockdown or phosphoproteomics .
Q. What are the optimal conditions for handling and storing 2-14,15-EG to ensure experimental reproducibility?
- Methodological Answer :
- Storage : Aliquot in acetonitrile and store at -80°C under inert gas (argon) to prevent epoxide hydrolysis. Avoid freeze-thaw cycles .
- Handling : Use glass vials to minimize adsorption. Pre-cool solvents and equipment to -20°C during reconstitution.
- Stability Testing : Monitor degradation via LC/MS over time under varying pH and temperature conditions .
Q. How does 2-14,15-EG’s mitogenic activity compare across cell types, and what factors contribute to variability?
- Methodological Answer :
- Comparative Assays : Use MTT or CyQUANT proliferation assays in renal (LLCPKcl4), immune (splenocytes), and neuronal cells.
- Key Variables :
- Receptor Expression : Quantify CB1/CB2 and EGFR levels via flow cytometry.
- Metabolic Enzymes : Assess CYP450 and soluble epoxide hydrolase (sEH) activity, which modulates 2-14,15-EG levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
